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Compound of Interest

Compound Name:
N-Boc-1-pivaloyl-D-erythro-

sphingosine

Cat. No.: B15548757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

D-erythro-sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a

class of lipids integral to cell membrane structure and crucial in signal transduction. The

stereochemically complex nature of D-erythro-sphingosine, with its three contiguous

stereocenters, presents a significant synthetic challenge. This guide provides an objective

comparison of prominent synthetic routes to this vital molecule, supported by quantitative data

and detailed experimental methodologies.

Performance Comparison of Synthetic Routes
The efficiency of a synthetic route is a critical factor in research and drug development,

impacting timelines and costs. The following table summarizes key performance metrics of

several notable synthetic strategies for D-erythro-sphingosine.
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[1]

L-Serine
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Featured Synthetic Routes and Experimental
Protocols
This section details the methodologies for two prominent synthetic routes, offering a practical

guide for laboratory application.

Synthesis from D-ribo-Phytosphingosine
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This approach leverages a commercially available and structurally related starting material, D-

ribo-phytosphingosine, which already contains the desired carbon backbone and

stereochemistry at C-2 and C-3. The key transformation is the stereoselective removal of the

C-4 hydroxyl group.

Experimental Protocol:

A representative protocol involves the selective transformation of the 3,4-vicinal diol of

phytosphingosine into an E-allylic alcohol via a cyclic sulfate intermediate.

Protection of the amino and primary hydroxyl groups: D-ribo-phytosphingosine is first treated

with a suitable protecting group reagent (e.g., Boc anhydride) to protect the amino group.

The primary hydroxyl group can be selectively protected, for instance, as a silyl ether.

Formation of the cyclic sulfate: The remaining 3,4-diol is reacted with thionyl chloride (SOCl₂)

in the presence of a base (e.g., pyridine) to form a cyclic sulfite, which is then oxidized (e.g.,

with RuCl₃/NaIO₄) to the corresponding cyclic sulfate.

Reductive elimination: The cyclic sulfate is subjected to a reductive elimination reaction using

a reagent like sodium iodide in the presence of a reducing agent and a base (e.g., DBU) to

yield the desired E-alkene.

Deprotection: Finally, all protecting groups are removed under appropriate conditions to

afford D-erythro-sphingosine.

Synthesis from L-Serine
This strategy builds the sphingosine backbone from a simple and readily available chiral amino

acid, L-serine. The key steps involve carbon chain elongation and stereoselective introduction

of the second hydroxyl group.

Experimental Protocol:

A common approach starting from L-serine is as follows:

Protection and activation: The amino and carboxyl groups of L-serine are appropriately

protected (e.g., N-Boc, O-TBDMS). The protected serine is then converted to an aldehyde
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(Garner's aldehyde) or a suitable derivative for carbon chain extension.

Carbon chain elongation: The aldehyde is reacted with a phosphonate ylide (e.g., dimethyl

methylphosphonate) in a Horner-Wadsworth-Emmons reaction to introduce the long alkyl

chain and form an α,β-unsaturated ketone.

Stereoselective reduction: The resulting ketone is stereoselectively reduced to the

corresponding alcohol, establishing the correct stereochemistry at C-3. Reagents like

LiAlH(OtBu)₃ are often used to achieve high diastereoselectivity.

Deprotection: The final step involves the removal of all protecting groups to yield D-erythro-

sphingosine. A two-step deprotection is often employed, first removing the silyl ether and

then the Boc group.[2]

Biological Significance and Synthetic Logic
To provide a broader context, the following diagrams illustrate the biological pathway in which

sphingosine is synthesized de novo and a generalized workflow for its chemical synthesis.
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Caption: De novo sphingolipid biosynthesis pathway.
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Synthetic Logic
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Caption: Generalized synthetic workflow for D-erythro-sphingosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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